Product packaging for N-benzyl-N-methylglycine(Cat. No.:CAS No. 37429-48-4)

N-benzyl-N-methylglycine

Cat. No.: B175578
CAS No.: 37429-48-4
M. Wt: 179.22 g/mol
InChI Key: OZKZHAPLKMRAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of N-Alkylated α-Amino Acids in Chemical Biology and Synthesis

N-alkylated α-amino acids are a crucial class of compounds that serve as valuable building blocks in both chemical biology and synthetic chemistry. Their incorporation into peptides is a widely used strategy to modulate the conformation, biological activity, and pharmacological profiles of the resulting peptidomimetics. acs.org The presence of an alkyl group on the amide nitrogen prevents the formation of hydrogen bonds, which can increase solubility and membrane permeability. rsc.org

Beyond peptide science, these compounds are highly valued as chiral building blocks for the synthesis of pharmaceutically active compounds, ligands for asymmetric catalysis, and biodegradable polymers. researchgate.net The development of efficient and sustainable catalytic methods for the N-alkylation of amino acids is an active area of research, aiming to provide greener alternatives to traditional synthetic routes that often require harsh reagents. researchgate.net The ability to tune the properties of these molecules by varying the N-alkyl substituent makes them versatile tools for chemists.

Academic Context of N-benzyl-N-methylglycine Research

The academic research involving this compound and its derivatives primarily falls into two distinct categories: its use as a synthetic intermediate and its role as a foundational structure for novel surfactants.

Synthetic Intermediate for Sarcosine (B1681465): A significant application of this compound is its role as a precursor in the synthesis of sarcosine (N-methylglycine). chemicalbook.comwikipedia.org In this context, the benzyl (B1604629) group functions as a protecting group for the secondary amine. This strategy is advantageous because this compound is a stable solid that can be conveniently handled. The conversion to sarcosine is typically achieved through catalytic hydrogenation, where a palladium on carbon (Pd/C) catalyst is used to cleave the benzyl group, yielding sarcosine with high purity. chemicalbook.com Sarcosine itself is a valuable, non-proteinogenic amino acid used in the synthesis of biocompatible polymers (polysarcosines) that are explored as alternatives to polyethylene (B3416737) glycol (PEG) in drug delivery applications. iris-biotech.de

Foundation for Amphoteric Surfactants: The this compound scaffold has been utilized in materials science to create a series of long-chain amphoteric surfactants. journalirjpac.com Researchers have synthesized derivatives such as N-dodecyl-N-benzyl-N-methylglycine and N-hexadecyl-N-benzyl-N-methylglycine to study their physicochemical properties. journalirjpac.com These studies investigate the relationship between the chemical structure of the surfactant and its performance as an antioxidant and anti-wear additive, particularly in lubricant and oil formulations. journalirjpac.com The zwitterionic nature of the glycine (B1666218) head group combined with the benzyl and methyl groups provides a unique molecular architecture for creating surfactants with specific interfacial properties.

Scope and Research Objectives for this compound

The research objectives concerning this compound are directly linked to its applications as both a synthetic tool and a structural base for functional materials.

Objective as a Synthetic Precursor: The primary research objective for using this compound in synthesis is to leverage the N-benzyl group as an efficient and readily cleavable protecting group. This allows for the controlled preparation and purification of N-methylated amino acids, specifically sarcosine. chemicalbook.com The goal is to provide a reliable and straightforward synthetic route that yields the desired product in high purity after a simple deprotection step.

Objectives in Surfactant and Materials Research: In the field of materials chemistry, the objectives are more exploratory. Key research goals include:

To synthesize novel amphoteric surfactants by attaching long alkyl chains to the this compound core structure. journalirjpac.com

To investigate the physicochemical and surface properties of these derivatives, including the determination of parameters like the critical micelle concentration (CMC), surface tension, and minimum surface area per molecule. scirp.orgresearchgate.net

To evaluate the effectiveness of these synthesized surfactants as multifunctional additives, such as antioxidants, anti-wear agents, or pour point depressants in base oils, and to understand the mechanism of their action based on their molecular structure. journalirjpac.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 37429-48-4 chemicalbook.com
Molecular Formula C₁₀H₁₃NO₂ journalirjpac.com
Molecular Weight 179.22 g/mol journalirjpac.com
Physical Form Solid journalirjpac.com

Table 2: Detailed Research Findings on this compound Derivatives

Derivative CompoundResearch FocusKey FindingsSource
This compound Synthetic IntermediateServes as a stable precursor for Sarcosine (N-methylglycine) via catalytic hydrogenation (de-benzylation). chemicalbook.com
N-dodecyl-N-benzyl-N-methylglycine Surfactant PropertiesInvestigated as an amphoteric surfactant for use as an antioxidant and anti-wear additive. The compound's ability to form micelles and adsorb at interfaces was studied. journalirjpac.comresearchgate.net
N-hexadecyl-N-benzyl-N-methylglycine Surfactant PropertiesStudied for its physicochemical properties as a surfactant additive in base oils. Research focused on its surface activity and potential to modify oil properties. journalirjpac.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B175578 N-benzyl-N-methylglycine CAS No. 37429-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZHAPLKMRAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306809
Record name N-benzyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37429-48-4
Record name 37429-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Benzyl N Methylglycine and Its Analogues

Catalytic N-Alkylation Approaches

Catalytic N-alkylation has emerged as a powerful and sustainable alternative to traditional methods for synthesizing N-alkylated amino acids. nih.govmdpi.com These approaches often offer high selectivity and atom economy, minimizing waste and simplifying purification procedures. nih.gov

Reductive Alkylation Strategies

Reductive alkylation represents a common and effective method for the synthesis of N-alkylated amino acids. mdpi.com This strategy typically involves the reaction of an amino acid with an aldehyde to form an imine intermediate, which is then reduced to the corresponding amine. rsc.org For the synthesis of N-benzyl-N-methylglycine, this would involve the reaction of N-methylglycine (sarcosine) with benzaldehyde, followed by reduction.

Key aspects of this methodology include:

Reaction Components: The process utilizes an amino acid (or its ester), an aldehyde, and a reducing agent.

Intermediate Formation: The initial step is the formation of a Schiff base (imine) between the amino group of the amino acid and the carbonyl group of the aldehyde.

Reduction: A variety of reducing agents can be employed to convert the imine to the final N-alkylated product.

This approach has been successfully applied to prepare a range of N-substituted amino acids, which can be further converted into N-substituted N-carboxy anhydrides (NNCAs) for the synthesis of polypeptoids. rsc.org

Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of N-alkylated amino acids. mdpi.comresearchgate.net Enzymes can operate under mild conditions and often exhibit high enantioselectivity, which is crucial for the synthesis of chiral molecules. researchgate.net

Recent research has focused on the use of enzymes like imine reductases and N-methyltransferases for N-alkylation. researchgate.netfrontiersin.org For instance, imine reductases can catalyze the reductive amination of 2-oxo acids to yield N-alkylated amino acids. frontiersin.org The development of recombinant microorganisms expressing specific enzymes allows for the fermentative production of these compounds from simple sugars. frontiersin.org

Engineered enzymes, such as variants of tryptophan synthase (TrpB), have also been developed for the N-alkylation of amino acids with various amine nucleophiles. wisc.edu This directed evolution approach has expanded the substrate scope and improved the efficiency of biocatalytic N-alkylation. wisc.edu

Enzyme ClassSubstrate ExampleProductReference
Imine Reductase2-oxo acidsN-alkylated amino acids frontiersin.org
Tryptophan Synthase (engineered)L-serine, IndolineD-Indolyl-tryptophan (DIT) wisc.edu
Protease (Alcalase)N-Boc L-glutamic acidα-benzyl L-glutamate frontiersin.org

Catalytic N-Alkylation with Alcohols

The direct N-alkylation of amino acids with alcohols is a highly atom-economical process that produces water as the only byproduct. nih.gov This "borrowing hydrogen" strategy involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation of the imine back to the alkylated amine. nih.gov

Ruthenium and iridium-based catalysts have shown significant promise in this area. nih.govresearchgate.net For example, a ruthenium complex has been used for the direct N-alkylation of unprotected α-amino acids with a variety of alcohols, achieving high yields and excellent selectivity. nih.gov Similarly, an Iridium(III)-NHC catalyst has demonstrated remarkable activity in the N-alkylation of unprotected amino acids, with high selectivity towards monoalkylated products. researchgate.net

Catalyst SystemSubstratesKey FeaturesReference
Homogeneous Ru catalystUnprotected α-amino acids, AlcoholsHigh yield, Atom-economic, Water as byproduct nih.gov
Ir(III)-NHC catalystUnprotected α-amino acids, AlcoholsExcellent selectivity for monoalkylation, High retention of stereochemistry researchgate.net
Nickel-based catalystAmines, AlcoholsLigand-free, High efficiency for anilines rsc.org

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a fundamental and widely used method for forming carbon-nitrogen bonds in the synthesis of N-alkylated amino acids. mdpi.com This approach typically involves the reaction of an amine with an alkyl halide. libretexts.org

In the context of this compound synthesis, this would involve the reaction of N-methylglycine (or its ester) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The amino group of N-methylglycine acts as the nucleophile, displacing the halide from the benzyl group.

Challenges in this method can include over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine. libretexts.org To circumvent this, strategies such as the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nitrogen source, can be employed to achieve controlled mono-alkylation. libretexts.org Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields, often in environmentally benign aqueous media. organic-chemistry.org

Specialized Synthetic Routes

Beyond general catalytic and substitution methods, specialized routes have been developed for the synthesis of complex heterocyclic structures using this compound analogues as key intermediates.

Synthesis via Azomethine Ylide Intermediates for N-Heterocycles

Azomethine ylides are highly reactive 1,3-dipolar species that are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. nih.govrsc.org Nonstabilized azomethine ylides can be generated in situ from N-benzyl-substituted compounds. nih.gov

These ylides react with a variety of dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, to construct diverse N-heterocyclic frameworks. nih.govresearchgate.netmdpi.com For instance, the reaction of an in situ generated azomethine ylide from an N-benzyl-substituted amine with a 2-benzothiazolimine can produce functionalized imidazolidine (B613845) derivatives in high yields. nih.gov This methodology has been instrumental in synthesizing complex molecules, including pyrrolizidines and other biologically relevant heterocycles. rsc.org The generation of azomethine ylides via decarboxylative condensation of α-amino acids with aldehydes is another powerful approach. acs.org

Precursor for Azomethine YlideDipolarophileProductReference
N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine2-benzothiazolimineImidazolidine derivative nih.gov
α-Amino acids, AldehydesNaphthols, Indoles, AlkynesN-Heterocycles acs.org
ProlinesVariousPyrrolizines, other heterocycles rsc.org

Preparation of N-Sulfonylglycine Derivatives from N-Benzyl or N-Methyl Glycine (B1666218)

N-sulfonylglycine derivatives can be synthesized from N-benzylglycine or N-methylglycine through N-sulfonylation. nih.gov This process typically involves reacting the starting glycine derivative with various substituted arylsulfonyl chlorides to yield intermediate sulfonamides, which are subsequently hydrolyzed to produce the final N-sulfonylglycine derivatives. nih.gov

A specific example of this methodology is the single-pot reaction for creating novel sulfonamides from methylated amino acids. researchgate.net In this synthesis, N-methylglycine (sarcosine) is reacted with p-toluenesulfonyl chloride. researchgate.net This reaction leads to the formation of N-methyl-N-[(4-methylphenyl)sulfonyl]glycine. researchgate.net The structure of this new compound was confirmed using elemental and spectral analysis techniques, including FT-IR, ESI-MS, 1H NMR, and 13C NMR. researchgate.net

Table 1: Synthesis and Properties of N-methyl-N-[(4-methylphenyl)sulfonyl]glycine

Property Value Source
Product Name N-methyl-N-[(4-methylphenyl)sulfonyl]glycine researchgate.net
Starting Materials N-methylglycine, p-toluenesulfonyl chloride researchgate.net
Yield 62.9% researchgate.net
Melting Point 140-142 °C researchgate.net
Molecular Formula C10H13NO4S researchgate.net

| Mass Spec (MS) | m/z 243.27 [M]+, 245.25 [M+2]+ | researchgate.net |

These N-sulfonylglycine derivatives are valuable in further chemical synthesis. For instance, they can be coupled with aminosalicylates using dichlorotriphenylphosphorane (B105816) (PPh3Cl2) to create tertiary amides in very good yields. nih.gov

Production of N-Benzyl Glycine Ethyl Ester

N-benzyl glycine ethyl ester is a significant intermediate in various chemical industries. guidechem.com Several synthetic routes have been developed for its production, with a focus on improving efficiency and cost-effectiveness.

One highly efficient method starts with the widely available glycine ethyl ester hydrochloride and uses an N-alkylation reaction with benzyl chloride. guidechem.com This process was optimized by studying the effects of reaction temperature, reactant ratios, binding agents, and solvents. guidechem.com The optimized procedure involves adding triethylamine (B128534) and ethanol (B145695) to glycine ethyl ester hydrochloride, followed by a reaction with benzyl chloride at 40°C for 4 hours. guidechem.com This method yields a pale yellow oily liquid with a high yield of 80.3%. guidechem.com This is a significant improvement over previous methods that used ethyl chloroacetate, which produced lower yields of around 65% and significant amounts of the N,N-dibenzylglycine ethyl ester byproduct. guidechem.com

Another production method is detailed in patent literature, which also utilizes benzyl chloride and glycine ethyl ester. google.comgoogle.com This process is conducted in the presence of an organic solvent, such as toluene (B28343) or xylene, and a specific catalyst composed of a mixture of pyridine (B92270) and xylidene. google.comgoogle.com The reaction is carried out at a higher temperature range of 110–140 °C for 6 to 12 hours. google.com

A different synthetic approach involves the reaction of benzylamine (B48309) with ethyl 2-bromoacetate in dichloromethane, which has been reported to achieve a yield as high as 97.7%. chemicalbook.com

Table 2: Comparison of Synthetic Routes for N-Benzyl Glycine Ethyl Ester

Starting Material 1 Starting Material 2 Key Reagents/Catalysts Yield Source
Glycine ethyl ester hydrochloride Benzyl chloride Triethylamine, Ethanol 80.3% guidechem.com
Glycine ethyl ester Benzyl chloride Pyridine, Xylidene, Toluene/Xylene High (not quantified) google.comgoogle.com
Benzylamine Ethyl 2-bromoacetate Benzyltriethylammonium chloride, Diisopropylethylamine 97.7% chemicalbook.com

Precision Synthesis of Polysarcosine from N-methylglycine Derivatives

Polysarcosine (pSar), or poly(N-methylglycine), has garnered attention as a polymer with properties similar to polyethylene (B3416737) glycol (PEG), such as high water solubility and low toxicity. iris-biotech.de The precision synthesis of well-defined polysarcosine has been achieved through methods that avoid the direct handling of highly moisture-sensitive N-methylglycine-N-carboxyanhydride (Sar-NCA) monomers. rsc.orgrsc.orgdntb.gov.ua

A key methodology involves the use of a more stable precursor, N-phenoxycarbonyl-N-methylglycine (Poc-Sar). rsc.orgrsc.orgkobv.de This air- and moisture-stable urethane (B1682113) derivative can be synthesized from sarcosine (B1681465) and diphenyl carbonate. kobv.de The polymerization is achieved through the in situ transformation of Poc-Sar into the corresponding Sar-NCA. rsc.orgrsc.org This conversion is facilitated in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) and is significantly accelerated by the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). rsc.orgkobv.de The amine base deprotonates the Poc-Sar, making the carboxylic acid group a more nucleophilic carboxylate, which speeds up the formation of the Sar-NCA. rsc.org

Once the Sar-NCA is formed in situ, polymerization is initiated by a primary amine initiator, leading to polysarcosine with predictable molar masses and low dispersity (Đ ∼ 1.1). rsc.orgrsc.org This method allows for the controlled synthesis of polysarcosine with molar masses ranging from 3,650 to 20,000 g/mol . rsc.orgrsc.org

Table 3: Polymerization of Polysarcosine via Activated Urethane Precursor

Parameter Description Source
Monomer Precursor N-phenoxycarbonyl-N-methylglycine (Poc-Sar) rsc.orgrsc.orgkobv.de
Intermediate N-methylglycine-N-carboxyanhydride (Sar-NCA) rsc.orgrsc.org
Reaction Type Ring-opening polymerization (ROP) of in situ formed NCA rsc.org
Solvent Dimethyl sulfoxide (DMSO) rsc.orgkobv.de
Catalyst/Accelerator Triethylamine (TEA) or Diisopropylethylamine (DIPEA) rsc.orgkobv.de
Initiator Primary amine (e.g., Benzylamine) kobv.de
Resulting Polymer Polysarcosine (pSar) iris-biotech.de
Molar Mass (Mn) 3,650–20,000 g/mol rsc.orgrsc.org

| Dispersity (Đ) | ~1.1 | rsc.orgrsc.org |

Elucidation of Reaction Mechanisms and Kinetics Involving N Benzyl N Methylglycine

Mechanistic Studies of N-Alkylation Reactions

The synthesis of N-benzyl-N-methylglycine, a tertiary amine, involves the sequential N-alkylation of a glycine (B1666218) precursor. The mechanistic pathways for these reactions are fundamental to controlling the synthesis of specifically substituted amino acid derivatives. Two primary methods for forming the N-C bonds are reductive amination and direct alkylation.

Reductive amination is a common method for creating N-substituted glycines. For instance, the synthesis of the parent compound, N-benzylglycine, can be achieved through the condensation of glyoxylic acid with benzylamine (B48309). This reaction proceeds via an imine intermediate, which is subsequently reduced by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the secondary amine. The subsequent methylation of N-benzylglycine to yield this compound would represent a further N-alkylation step.

Alternatively, direct alkylation of a glycine ester, such as glycine ethyl ester, with an alkyl halide like benzyl (B1604629) chloride is a scalable industrial method. In this process, a base is typically required to neutralize the hydrohalic acid byproduct. The reaction kinetics can be enhanced by using a solvent system like toluene (B28343) or xylene and a catalyst such as pyridine (B92270), which acts as an acid scavenger. The reaction temperature is typically maintained between 110–140°C. Subsequent hydrolysis of the ester yields the final N-alkylated glycine derivative. The formation of this compound would require a two-step alkylation, first with a benzylating agent and then a methylating agent, or vice-versa, on a glycine template. The precise order and choice of reagents are critical to minimize side reactions and maximize yield.

Recent studies have also explored visible-light-driven decarboxylative C(sp³)–H alkylation of N-aryl glycine derivatives, which proceeds via the in-situ formation of N-hydroxyphthalimide (NHPI) esters. rsc.org Mechanistic experiments, including radical trapping and radical-clock experiments, support a radical-mediated pathway for this type of transformation. rsc.org

Cycloaddition Reactions and N-Heterocycle Formation

This compound serves as a key precursor for generating nonstabilized azomethine ylides. These ylides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles (N-heterocycles), particularly pyrrolidines. researchgate.netmdpi.com The general strategy involves the condensation of this compound (or its ester) with an aldehyde or ketone, often accompanied by decarboxylation if the free acid is used, to form the transient azomethine ylide.

The most common reaction pathway involving azomethine ylides derived from this compound is the [3+2] cycloaddition. In this reaction, the three-atom azomethine ylide system reacts with a two-atom component (a dipolarophile), typically an electron-deficient alkene or alkyne, to form a five-membered pyrrolidine (B122466) ring. mdpi.com These reactions are known for their high degree of regio- and stereoselectivity. mdpi.com

For example, the intermolecular cycloaddition of an azomethine ylide derived from N-benzyl glycine hydrochloride and nicotinaldehyde with dipolarophiles like maleimides and dialkyl fumarates has been used to diastereoselectively synthesize a new class of nicotine (B1678760) analogues containing multiple contiguous stereocenters. niscpr.res.in Similarly, these ylides react with 2-benzothiazolamines in a [3+2] cycloaddition to produce functionalized 1,3,5-trisubstituted imidazolidines with high regioselectivity and yields. nih.gov Cross 1,3-dipolar cycloadditions between two different dipoles, such as a C,N-cyclic azomethine imine and an in situ-generated azomethine ylide from an N-benzyl precursor, have been shown to afford fused tricyclic 1,2,4-hexahydrotriazines. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Azomethine Ylides
Precursors Dipolarophile Product Class Reference
N-benzyl glycine, Nicotinaldehyde Maleimides, Dialkyl fumarates Nicotine Analogues (Pyrrolidines) niscpr.res.in
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 2-Benzothiazolimine Imidazolidines nih.gov
Acenaphthylene-1,2-dione, α-amino acids (E)-methyl/ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazin-2-ylidene)acetate Dispiro 1,4-benzothiazine hybrids researchgate.net

When the dipolarophile is part of the same molecule as the azomethine ylide, an intramolecular [3+2] cycloaddition can occur. This strategy is a powerful method for constructing complex, fused polycyclic systems in a single, highly controlled step.

An example of this is the reaction of N-allylated aldehydes with N-methyl glycine (sarcosine), a close analogue of this compound. The in-situ-formed azomethine ylide undergoes an intramolecular [3+2] cycloaddition with the tethered allyl group to create angularly substituted tricyclic pyrrolo[3,2-c]quinoline frameworks. rsc.org This reaction proceeds with high diastereoselectivity, establishing multiple new rings and contiguous stereocenters. rsc.org Similarly, intramolecular cycloadditions of ylides generated from N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide and sarcosine (B1681465) have been used to synthesize cis-fused pyrrolino[3,2-c]quinoline derivatives, which are key intermediates in the total synthesis of alkaloids like martinelline. mdpi.com The stereoselectivity of these reactions is influenced by the steric bulk of substituents, which favors transition states that lead to less strained, cis-fused products. mdpi.com

Enzymatic Reaction Mechanisms: Sarcosine Oxidase and Related Biocatalysis

This compound is a structural analog of sarcosine (N-methylglycine), the natural substrate for the enzyme sarcosine oxidase. Monomeric sarcosine oxidase (MSOX) is a well-characterized flavoenzyme that catalyzes the oxidative demethylation of sarcosine to yield glycine, formaldehyde, and hydrogen peroxide. nih.govebi.ac.uk Due to its structural similarity, this compound can act as a substrate or inhibitor, making it a useful tool for probing the enzyme's reaction mechanism. The catalytic cycle involves two main half-reactions: the reductive half-reaction where the substrate is oxidized and the flavin cofactor is reduced, and the oxidative half-reaction where the reduced flavin is re-oxidized by molecular oxygen. acs.org

MSOX is a prototypical member of a family of amine-oxidizing enzymes that contain a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The FAD is attached via a thioether bond between its 8α-methyl group and a cysteine residue (Cys315) of the enzyme. nih.gov This covalent linkage is believed to play a role in the enzyme's catalytic efficiency. ebi.ac.uk

The catalytic mechanism involves distinct sites on the flavin ring for substrate oxidation and oxygen activation. acs.org Substrate oxidation occurs on the re-face of the flavin ring, while oxygen reduction takes place on the opposite si-face. acs.org This spatial separation is thought to facilitate oxygen access to the reduced flavin intermediate. acs.org A key residue, Lys265, is located on the si-face and is crucial for oxygen activation. acs.org Mutation of Lys265 to a neutral amino acid dramatically decreases the enzyme's reactivity with oxygen by over 8,000-fold, demonstrating that this single positively charged residue is primarily responsible for accelerating the rate of oxygen reduction. acs.org

Table 2: Kinetic Parameters of Sarcosine Oxidase (MSOX) Lys265 Mutants
MSOX Variant Apparent Turnover Rate Decrease (fold) Oxygen Reactivity Decrease (fold) Reference
Lys265Ala 6000-9000 ~8000 acs.org
Lys265Gln 6000-9000 ~8000 acs.org
Lys265Met 6000-9000 ~8000 acs.org
Lys265Arg 170 250 acs.org

The precise chemical mechanism for the oxidation of the substrate's C-N bond by the flavin cofactor has been a subject of considerable debate, with two primary hypotheses: a direct hydride transfer and a stepwise single electron transfer (SET). nih.gov

Hydride Transfer Mechanism: This model proposes the direct, concerted transfer of a hydride ion (H⁻) from the substrate's methyl group to the N(5) position of the flavin ring. This mechanism is consistent with the lack of observable radical intermediates during the reaction of many flavin amine oxidases. nih.govnih.gov Isotope effect studies on related enzymes are often consistent with this pathway. nih.govnih.gov

Single Electron Transfer (SET) Mechanism: This alternative pathway involves an initial transfer of a single electron from the substrate's nitrogen atom to the flavin, generating a flavin semiquinone radical and a substrate aminium radical cation. This is followed by proton transfer and a second electron transfer to complete the oxidation. nih.gov Evidence for this mechanism has come from studies with mechanism-based inhibitors like N-(cyclopropyl)glycine (CPG). nih.govrsc.org The opening of the cyclopropyl (B3062369) ring during the reaction is characteristic of a radical intermediate, providing support for the SET pathway. nih.govnih.gov

More recent theoretical studies using quantum mechanics/molecular mechanics (QM/MM) methods have proposed a more nuanced mechanism. rsc.org These calculations suggest that the most energetically favorable pathway for sarcosine oxidation is neither a pure SET nor a classic hydride transfer. Instead, they describe a "hydrogen-atom-coupled electron-transfer" (HACET) mechanism, where a hydrogen atom (H•) and a single electron are transferred simultaneously from the substrate to the flavin through overlapping orbitals. rsc.orgsemanticscholar.org This hybrid mechanism reconciles evidence from both the hydride and SET models and suggests that strong Coulombic interactions between the substrate and positively charged active site residues (like Arg49, Arg52, and Lys348) are critical for catalysis. ebi.ac.ukrsc.org

Table 3: Comparison of Proposed Mechanistic Pathways for Sarcosine Oxidase
Mechanism Description Key Evidence / Rationale References
Hydride Transfer Concerted transfer of H⁻ from substrate to flavin N(5). Consistent with isotope effects; lack of radical intermediates. nih.govnih.gov
Single Electron Transfer (SET) Stepwise: 1) Electron transfer from N to flavin, 2) Proton transfer, 3) Second electron transfer. Supported by ring-opening of cyclopropyl analogs (radical probes). nih.govnih.govrsc.org
Hydrogen-Atom-Coupled Electron-Transfer (HACET) Simultaneous transfer of H• and an electron through overlapping orbitals. Energetically most favorable pathway in QM/MM simulations; reconciles aspects of both SET and Hydride Transfer. rsc.orgsemanticscholar.org

Kinetic Analysis of N-methylglycine Related Reactions

Kinetic studies of reactions involving N-methylglycine derivatives reveal detailed mechanistic insights into their transformation under various conditions.

The activation of α-amino acid ester prodrugs, including those containing N-methylglycine, can follow complex degradation pathways at physiological pH. nih.gov While direct ester hydrolysis occurs, an alternative and often favored pathway involves intramolecular nucleophilic attack by the amino group on the ester or lactone carbonyl. nih.gov

For certain camptothecin (B557342) prodrugs with an N-methylglycine linker, intramolecular attack of the N-methylglycine amino group on the E-ring lactone carbonyl is a dominant pathway over direct hydrolysis. nih.gov This leads to the formation of several reaction intermediates. The process begins with the nucleophilic attack by the terminal amino group on the lactone carbonyl, forming a lactam intermediate. This lactam can exist in equilibrium with a bicyclic hemiorthoester, which is formed by a subsequent intramolecular attack of a hydroxyl group at a carbonyl carbon within the newly formed lactam. nih.gov

Kinetic parameters for the hydrolysis of ester prodrugs of 2R-α-tocotrienol, including an N,N-dimethylglycine derivative, have been determined in rat plasma and liver microsomes. mdpi.comresearchgate.net The hydrolysis efficiency, represented by the Vmax/Km ratio, shows that these ester derivatives are effectively cleaved by esterases. mdpi.comresearchgate.net

Prodrug DerivativeMatrixVmax (nmol/min/mg protein)Km (μM)Vmax/Km
α-T3DMG Rat Liver Microsomes13.9 ± 0.6129.2 ± 12.10.107
α-T3MG Rat Liver Microsomes12.3 ± 0.6283.3 ± 29.50.043
α-T3Suc Rat Liver Microsomes11.2 ± 0.4551.3 ± 51.20.020
α-T3DMG Rat Plasma2.5 ± 0.122.8 ± 3.80.110
α-T3MG Rat Plasma2.6 ± 0.124.3 ± 4.20.107
α-T3Suc Rat Plasma2.8 ± 0.126.3 ± 3.70.106
Kinetic parameters for the hydrolysis of 2R-α-tocotrienol (α-T3) ester prodrugs. α-T3DMG is the N,N-dimethylglycinate ester, α-T3MG is the N-methylglycinate ester, and α-T3Suc is the succinate (B1194679) ester. Data sourced from researchgate.net.

The thermal decomposition of N-benzylglycine ethyl ester in the gas phase has been investigated to understand its elimination kinetics. The study, conducted in a static system between 386.4°C and 426.7°C, determined that the reaction is homogeneous, unimolecular, and follows a first-order rate law. lookchem.com The primary elimination products are benzylglycine and ethylene. However, the intermediate benzylglycine is unstable under these conditions and further decomposes into benzylmethylamine and carbon dioxide. lookchem.com

The Arrhenius equation describing the rate coefficient (k1) for this reaction was determined as follows: log k1 (s⁻¹) = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol⁻¹ / (2.303RT) lookchem.com

Theoretical calculations support a concerted, nonsynchronous six-membered cyclic transition state for the molecular elimination mechanism. lookchem.com Similar studies on the gas-phase elimination of ethyl esters of other α-amino acid hydrochlorides also show the reactions to be homogeneous and unimolecular, following a first-order rate law. lookchem.com

Polymerization Mechanisms: Ring-Opening Polymerization of N-Methylglycine N-Carboxyanhydride

Polysarcosine (pSar), a polymer of N-methylglycine, is synthesized via the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA). pku.edu.cn This method is challenging but allows for the creation of well-defined polymers. pku.edu.cnrsc.org The polymerization can be initiated by primary amines and proceeds through the in-situ formation of Sar-NCA from precursors like N-phenoxycarbonyl-N-methylglycine. rsc.orgsemanticscholar.org

Recent advancements have demonstrated that various carboxylic acids can effectively catalyze the ROP of Sar-NCA, accelerating the polymerization rate by up to 50 times. pku.edu.cn This catalytic activity enables the synthesis of very high molecular weight polysarcosine (up to 586 kDa) with narrow molecular weight distributions (Đ < 1.05). pku.edu.cn

The acidity of the carboxylic acid plays a role in its catalytic efficiency. pku.edu.cn Carboxylic acids are believed to promote the polymerization of N-substituted N-carboxyanhydrides (NNCAs) by facilitating both the carbonyl addition and subsequent decarboxylation steps. acs.org Mechanistic studies and density functional theory (DFT) calculations have shown that the carboxylic acid acts as a bifunctional catalyst. pku.edu.cnchemrxiv.org This catalytic approach has been successful in the controlled polymerization of various N-substituted glycines, including N-methyl, N-ethyl, and N-butyl glycine derivatives. acs.org

Catalyst (5 mol%)Time (min)Conversion (%)Mn (kDa)Đ (PDI)
No Catalyst 14409514.51.05
Benzoic Acid 60>9914.81.02
Acetic Acid 120>9914.71.02
Trifluoroacetic Acid 30>9914.91.02
Comparison of benzylamine-initiated ROP of Sar-NCA with and without carboxylic acid catalysts in DMF. Data adapted from pku.edu.cn.

Proton transfer is a critical and often rate-determining step in the ROP of N-carboxyanhydrides. researchgate.net In the carboxylic acid-catalyzed ROP of Sar-NCA, the acid catalyst plays a crucial role as a proton shuttle. pku.edu.cn DFT calculations suggest the ring-opening proceeds through a stepwise nucleophilic addition-elimination process. pku.edu.cn The carboxylic acid facilitates this by forming hydrogen-bond bridges, which helps to reduce charge separation in the transition states and lowers the activation energy. pku.edu.cnchemrxiv.org This mechanism avoids the geometric constraints and high activation energies associated with intramolecular proton transfer. pku.edu.cn By assisting the proton transfer process, the carboxylic acid significantly accelerates the reaction and ensures a controlled polymerization. pku.edu.cnchemrxiv.org

Structural Modification and Design of N Benzyl N Methylglycine Derivatives and Analogues

Design Principles for N-Alkylated Glycine (B1666218) Scaffolds

N-alkylated glycine scaffolds, such as N-benzyl-N-methylglycine, are valuable building blocks in the synthesis of diverse chemical entities. mdpi.com The design principles for these scaffolds revolve around modulating their physicochemical properties by altering the substituents on the nitrogen atom. mdpi.comnih.gov Key considerations in the design of these scaffolds include:

Steric Hindrance and Conformational Rigidity: The size and nature of the N-alkyl groups significantly influence the molecule's conformation and flexibility. beilstein-journals.org For instance, introducing bulky groups can restrict bond rotation, leading to more rigid structures, which can be crucial for specific binding interactions in biological systems. beilstein-journals.org

Hydrophobicity and Lipophilicity: The alkyl and aryl substituents on the nitrogen atom directly impact the molecule's hydrophobicity. Increasing the length of an alkyl chain or introducing aromatic rings enhances lipophilicity, which can affect properties like solubility, membrane permeability, and interaction with nonpolar environments. scirp.org

Electronic Effects: The electronic properties of the substituents on the N-benzyl group can influence the reactivity of the entire molecule. Electron-withdrawing or electron-donating groups can alter the electron density around the nitrogen atom and the aromatic ring, affecting reaction outcomes and intermolecular interactions. rsc.org

Introduction of Functional Groups: The N-alkylated glycine backbone allows for the incorporation of various functional groups. These groups can serve as handles for further chemical modifications, act as pharmacophores in bioactive molecules, or impart specific properties like surfactant behavior. chalmers.sesmolecule.com

N-alkylation is a recognized strategy in the design of peptides that can disrupt or inhibit the formation of β-sheets, a process implicated in amyloid diseases. uu.nl The N-methyl group, in particular, is known to limit the uncontrolled aggregation of hydrophobic peptides. nih.gov

Functionalization Strategies for the N-benzyl Moiety

The N-benzyl group of this compound offers a prime site for functionalization to create a diverse range of derivatives. Common strategies include:

Substitution on the Aromatic Ring: The phenyl ring of the benzyl (B1604629) group can be substituted with various functional groups, such as halogens, alkyls, or alkoxy groups. beilstein-journals.orggoogle.com These substitutions can modulate the electronic properties and steric bulk of the molecule, influencing its reactivity and biological activity. beilstein-journals.org For example, introducing halogen atoms has been shown to enhance enantioselectivity in certain reactions. beilstein-journals.org

Replacement of the Benzyl Group: The entire benzyl group can be replaced with other aryl or alkyl moieties to fine-tune the molecule's properties. This "scaffold hopping" approach allows for the exploration of a wider chemical space to identify compounds with improved characteristics. mdpi.comnih.gov

Oxidation and Reduction: The benzyl group can undergo oxidation to form corresponding N-oxides or reduction to yield different derivatives.

Introduction of Photolabile Groups: Incorporating a photolabile group, such as a 2-nitrobenzyl group, onto the nitrogen allows for light-controlled activation or deactivation of the molecule's function. nih.gov This strategy has been employed to control the assembly and biological properties of peptides. nih.gov

Development of this compound-based Surfactants

This compound and its long-chain alkyl derivatives are classified as amphoteric surfactants, possessing both a hydrophilic carboxylate group and a hydrophobic N-benzyl-N-alkyl moiety. scirp.orgscispace.com The surfactant properties of these compounds can be systematically tuned by modifying their chemical structure.

The synthesis of these surfactants often involves the N-alkylation of N-benzylglycine or its precursors with long-chain alkyl halides. scirp.orgscispace.com The length of the alkyl chain is a critical determinant of their surface activity.

Compound NameAlkyl Chain LengthKey Findings
N-Decyl-N-benzyl-N-methylglycineC10Surface and thermodynamic properties are dependent on hydrocarbon chain length. scirp.orgscispace.com
N-Dodecyl-N-benzyl-N-methylglycineC12Exhibits different surface properties compared to the C10 analogue, demonstrating the influence of alkyl chain length. scirp.orgscispace.comresearchgate.net
N-Hexadecyl-N-benzyl-N-methylglycineC16Studied for its antioxidant and anti-wear properties, with effectiveness linked to its chemical structure and surface properties. journalirjpac.com

Interactive Data Table: Surface Properties of this compound based Surfactants

Researchers have investigated the surface properties of these surfactants, including their critical micelle concentration (CMC), maximum surface excess (Γmax), and minimum surface area per molecule (Amin). scirp.orgscispace.com These parameters are crucial for understanding their behavior at interfaces and their effectiveness in various applications, such as in metalworking fluids and as pour point depressants. scirp.orgscispace.comrsc.org Studies have shown that increasing the hydrocarbon chain length generally leads to a lower CMC and a larger area occupied per molecule at the air-water interface. scirp.orgresearchgate.net

Incorporation into Complex Molecular Architectures

The this compound scaffold can be incorporated into more complex molecular architectures, such as macrocycles and polymers, to create molecules with specific functions and properties.

One notable application is in the design of peptidomimetic macrocycles. google.com These are cyclic peptides where one or more amino acid residues are replaced by non-natural building blocks, such as N-substituted glycines. acs.org The this compound unit can be integrated into a peptide sequence before macrocyclization. This incorporation can influence the conformational properties of the macrocycle, potentially enhancing its stability and biological activity. nih.govacs.org For instance, N-methylation is a known strategy to improve the metabolic stability of peptides. nih.gov

Furthermore, this compound derivatives can be used in the synthesis of functional polymers. For example, they can act as initiators or monomers in ring-opening polymerization to produce polysarcosine derivatives with specific end-group functionalities. researchgate.net The benzyl group can also serve as a versatile handle for post-polymerization modification.

The formation of complex structures can also be achieved through multicomponent reactions, where this compound or its precursors can be used to generate diverse heterocyclic scaffolds. rsc.org

Scaffold Hopping and Derivatization for Bioactive Compounds

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties. researchgate.net The this compound framework can serve as a starting point for such explorations. mdpi.comnih.gov By systematically replacing the N-benzyl or N-methyl groups with other substituents, chemists can generate libraries of new compounds for biological screening. nih.gov

Derivatization of the this compound scaffold is a common approach to develop new bioactive compounds. This can involve:

Modification of the Carboxylic Acid: The carboxyl group can be converted to esters, amides, or other functional groups to alter the compound's polarity, reactivity, and biological target interactions.

Alterations to the N-Substituents: As discussed, modifying the N-benzyl and N-methyl groups is a primary strategy for diversification. nih.gov For example, replacing the N-benzyl group with other substituted aryl or alkyl groups can lead to significant changes in biological activity. nih.gov

These strategies have been employed to develop compounds targeting a variety of biological processes. The ability to readily modify the this compound scaffold makes it a valuable tool in the search for new therapeutic agents. nih.govrsc.org

Advanced Spectroscopic and Characterization Techniques for N Benzyl N Methylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-benzyl-N-methylglycine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional and two-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁵N nuclei are used to assemble a complete picture of the molecule's covalent framework.

¹H NMR Spectroscopy : Proton NMR provides information on the number and type of hydrogen atoms. In a chiral environment, the two protons of a methylene (CH₂) group can become chemically non-equivalent, or diastereotopic, leading to separate signals that couple to each other (geminal coupling) researchgate.net. For this compound, the benzylic methylene protons are diastereotopic and are expected to appear as a pair of doublets, often referred to as an AB quartet.

¹³C NMR Spectroscopy : Carbon NMR reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. The spectrum of this compound will show distinct signals for the carboxyl, aromatic, benzylic, glycine (B1666218) alpha-carbon, and N-methyl carbons.

¹⁵N NMR Spectroscopy : While ¹⁵N has a low natural abundance, its NMR signals offer direct insight into the nitrogen atom's chemical state. The use of ¹⁵N-labeled samples significantly enhances signal intensity, allowing for the measurement of coupling constants between nitrogen and adjacent protons or carbons (¹H–¹⁵N and ¹³C–¹⁵N) nih.govrsc.org. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can definitively link the nitrogen atom to specific protons and carbons in the structure, confirming connectivity nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxyl¹³C170-175SingletTypical range for a carboxylic acid carbon.
Aromatic (ipso)¹³C135-140SingletCarbon attached to the benzyl (B1604629) group.
Aromatic (ortho, meta, para)¹³C125-130SingletsMultiple signals expected for the phenyl ring.
Benzylic Methylene¹³C55-60SingletCarbon of the CH₂ group attached to the nitrogen and phenyl ring.
Glycine Methylene¹³C50-55SingletAlpha-carbon of the glycine moiety.
N-Methyl¹³C40-45SingletCarbon of the N-CH₃ group.
Aromatic¹H7.2-7.4MultipletProtons on the phenyl ring.
Benzylic Methylene¹H3.8-4.2AB quartetDiastereotopic protons with geminal coupling.
Glycine Methylene¹H3.1-3.3SingletProtons on the glycine alpha-carbon.
N-Methyl¹H2.5-2.7SingletProtons of the N-CH₃ group.

Mass Spectrometry (MS) in Mechanistic and Structural Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns generated upon ionization.

In electron ionization mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺), which is often unstable and undergoes fragmentation gbiosciences.com. The resulting fragment ions are detected, and their masses help to deduce the original structure. For benzylamine (B48309) derivatives, specific fragmentation pathways are dominant.

A primary and highly characteristic fragmentation pathway for N-benzyl compounds involves the cleavage of the bond between the benzylic carbon and the nitrogen atom nih.gov. This process is favorable because it leads to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. Another significant fragmentation involves the cleavage of the C-C bond adjacent to the C-N bond, a common pathway for aliphatic amines libretexts.org. Studies on the related compound N-benzylglycine ethyl ester show that gas-phase decomposition can lead to products like benzyl methylamine and carbon dioxide, suggesting that decarboxylation is a relevant fragmentation pathway for the parent acid under certain conditions researchgate.net.

Table 2: Expected Key Mass Spectrometry Fragments for this compound
Fragment Name/Description m/z Value Proposed Structure Notes
Molecular Ion179[C₁₀H₁₃NO₂]⁺Represents the intact ionized molecule.
Tropylium Cation91[C₇H₇]⁺A very common and often base peak for benzyl-containing compounds, formed by cleavage of the benzyl-nitrogen bond. nih.gov
Decarboxylation Fragment135[C₉H₁₃N]⁺Loss of CO₂ from the molecular ion.
Benzyl Cation91[C₆H₅CH₂]⁺An alternative structure for the m/z 91 peak.
Iminium Ion88[CH₃N⁺H=CH₂]⁺Formed by cleavage of the benzyl group and subsequent rearrangement.

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Both single-crystal and powder XRD techniques are valuable for the characterization of this compound.

Single-Crystal X-ray Diffraction (SCXRD) : This technique is considered the "gold standard" for structure determination ucl.ac.uk. When a suitable single crystal of this compound is obtained, SCXRD can provide an unambiguous determination of its molecular structure in the solid state, including the precise positions of all atoms mdpi.com. This reveals its zwitterionic nature and the specific conformation adopted in the crystal lattice.

Powder X-ray Diffraction (PXRD) : PXRD is used to analyze polycrystalline or powdered samples researchgate.net. It is particularly useful when growing large single crystals is not feasible rsc.org. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an essential tool for identifying polymorphs, assessing sample purity, and monitoring the stability of different solid forms researchgate.netnih.gov.

As an amino acid derivative, this compound is expected to exist as a zwitterion in the solid state, with a protonated tertiary amine (N⁺-H) and a deprotonated carboxylate group (COO⁻). The crystal structure is heavily influenced by the formation of hydrogen bonds.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound
Donor Group Acceptor Group Bond Type Significance
Tertiary Ammonium (N⁺-H)Carboxylate Oxygen (C=O)N-H···OThe primary, strongest interaction defining the main structural motifs in the crystal lattice. researchgate.net
Aromatic C-HCarboxylate Oxygen (C=O)C-H···OWeaker interaction that contributes to the stability of the 3D packing.
Methylene C-HCarboxylate Oxygen (C=O)C-H···OWeaker interaction that further stabilizes the crystal structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation by a sample. msu.eduuhcl.edu When a molecule absorbs IR radiation, it transitions between vibrational energy states. msu.edu The frequencies of absorbed radiation correspond to the frequencies of specific vibrational modes within the molecule, such as stretching, bending, and rocking. msu.edu The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), which serves as a unique molecular "fingerprint". researchgate.net

For this compound, IR spectroscopy provides critical information about its key structural features. The analysis can be informed by studies on related N-methylated glycine derivatives, such as sarcosine (B1681465) (N-methylglycine) and N,N-dimethylglycine. uc.pt Studies on these compounds reveal that they can exist in both neutral and zwitterionic forms in the solid state, with distinct vibrational signatures. uc.pt Upon heating, the neutral forms tend to convert irreversibly to the more stable zwitterionic forms. uc.pt

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid group, the tertiary amine, the benzyl group, and the aliphatic backbone gives rise to a complex and informative spectrum. msu.eduniscpr.res.in The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to stretching vibrations of specific diatomic units. msu.edu The more complex region from 1450 to 600 cm⁻¹, known as the fingerprint region, contains bands that are unique to the molecule as a whole. msu.edu

Key expected vibrational bands for this compound are detailed in the table below, based on typical frequencies for its functional groups and data from analogous compounds like N-benzoyl glycine. niscpr.res.inmasterorganicchemistry.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Notes
O-H Stretch Carboxylic Acid 3300 - 2500 (broad) Very broad absorption due to strong hydrogen bonding.
C-H Stretch (Aromatic) Benzyl Group 3100 - 3000 Appears at a slightly higher frequency than aliphatic C-H stretches. msu.edu
C-H Stretch (Aliphatic) Methylene & Methyl Groups 3000 - 2850 Associated with the -CH₂- and -CH₃ groups on the glycine backbone. msu.edu
C=O Stretch Carboxylic Acid 1760 - 1690 A very strong and sharp absorption, characteristic of the carbonyl group. niscpr.res.inmasterorganicchemistry.com
C=C Stretch (in-ring) Benzyl Group 1600 - 1450 Multiple bands are typically observed for the benzene ring.
C-O Stretch Carboxylic Acid 1320 - 1210 Associated with the carbon-oxygen single bond.
C-N Stretch Tertiary Amine 1250 - 1020 Stretching vibration of the bond between the nitrogen and adjacent carbons.

Electron Spin Resonance (ESR) Spectroscopy for Coordination Compounds

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed for studying materials with unpaired electrons. uni-frankfurt.de It is highly valuable for investigating the electronic structure, geometry, and bonding characteristics of paramagnetic species, which include organic radicals and transition metal complexes. uni-frankfurt.deethernet.edu.et The technique relies on the resonant absorption of microwave radiation by an unpaired electron in the presence of an external magnetic field. uni-frankfurt.de

In the context of this compound, ESR spectroscopy is particularly useful for characterizing its coordination compounds. Like other N-alkylated amino acids, this compound can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. nih.gov Research on coordination compounds formed between N-methylglycine (sarcosine) and transition metals like copper(II), nickel(II), and cobalt(II) demonstrates the utility of ESR in this area. nih.gov

When this compound forms a complex with a paramagnetic metal ion, such as Cu(II), the resulting compound becomes ESR-active. The ESR spectrum provides detailed information about the local environment of the metal ion. For instance, studies on copper(II) complexes with N-methylglycine have shown that the N-methylglycinato moiety acts as a bidentate ligand, involving both the oxygen and nitrogen atoms in metal coordination. nih.gov

The analysis of the ESR spectra of these copper(II) complexes reveals key magneto-structural correlations. It has been demonstrated that the unpaired electron in these complexes is located in the dx²−y² orbital of the copper ion, which is consistent with an elongated octahedral geometry around the metal center. nih.gov The spectra can also indicate the nature of the bonding; for example, anisotropic spectra are often indicative of significant covalent character in the metal-ligand bond. researchgate.net

Table 2: Representative ESR Spectral Parameters for Copper(II) Glycinate-type Complexes | Complex Type | Ground State | g-Values | Key Findings | | --- | --- | --- | --- | | [Cu(N-methylglycinate)₂(H₂O)₂] | dx²−y² | g|| > g⊥ > 2.0023 | Consistent with an elongated octahedral or square-planar geometry. nih.gov | | Copper(II) Complexes with Glycine Derivatives | dx²−y² | Axial type spectra | Indicates a significant covalent bond character between the copper ion and the ligand. nih.govresearchgate.net |

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the physicochemical properties of the analyte. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of non-volatile or thermally unstable compounds. mdpi.com It is particularly well-suited for the analysis of amino acids and their derivatives, including this compound. google.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. mdpi.comscirp.org

The analysis of related compounds like N,N-dimethylglycine and other N-alkylated amino acids has been successfully demonstrated using HPLC. chromforum.org For this compound, which is polar, a C18 column can be effective, often with a mobile phase containing a buffer to control the pH and ensure consistent ionization state and retention time. chromforum.org Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group contains a chromophore that absorbs UV light. chromforum.orgscirp.org

Table 3: Typical HPLC Method Parameters for Analysis of N-Alkylated Amino Acids

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3-5 µm particle size) chromforum.orgscirp.org
Mobile Phase Isocratic or gradient mixture of Acetonitrile (or Methanol) and an aqueous buffer (e.g., water with 0.1% TFA or methanesulfonic acid). chromforum.orgshimadzu.com
Flow Rate 0.8 - 1.5 mL/min chromforum.orgscirp.org
Detection UV spectrophotometry, typically at wavelengths around 205 nm or 254 nm. chromforum.orgscirp.org
Column Temperature Ambient or controlled (e.g., 35°C) to ensure reproducible retention times. scirp.org

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information for compound identification. rsc.org While GC is typically used for volatile and thermally stable compounds, its application to amino acids like this compound requires a chemical modification step known as derivatization. google.comnih.gov

Amino acids are generally non-volatile due to their zwitterionic nature. Derivatization converts the polar functional groups (carboxylic acid and amine) into less polar, more volatile derivatives suitable for GC analysis. nih.gov A common approach is trimethylsilylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often a nonpolar or medium-polarity column such as a DB-5MS. mdpi.comsemanticscholar.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for definitive identification. researchgate.net

Table 4: General GC-MS Conditions for the Analysis of Derivatized Glycine Derivatives

Parameter Description
Derivatization Required to increase volatility. Trimethylsilylation (e.g., with BSA in pyridine) is a common method. nih.gov
Column Fused silica capillary column (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, like DB-5MS or HP-5MS). semanticscholar.orgresearchgate.net
Carrier Gas Helium or Hydrogen at a constant flow rate.
Injection Mode Split or splitless, depending on analyte concentration.
Oven Temperature Program A temperature ramp (e.g., starting at 40-100°C and increasing to 280-300°C) is used to elute compounds with different boiling points. researchgate.net
MS Detector Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching. researchgate.net

| Mass Range | A scan range of m/z 40-550 is typical to capture the fragment ions of the derivatized analyte. |

Computational and Theoretical Investigations of N Benzyl N Methylglycine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like N-benzyl-N-methylglycine. This method allows for the detailed examination of various chemical phenomena at the atomic level.

Transition State Analysis and Reaction Pathway Predictions

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving derivatives of this compound, such as the Michael addition of glycinate (B8599266) imines to benzyl (B1604629) acrylate, DFT has been used to probe the rate-limiting step. nih.gov Experimental and computational studies have revealed that such reactions can proceed through a rate-limiting carbon-carbon bond formation. nih.gov The identification of key noncovalent interactions, like C-H···O, that organize the transition state geometry is a significant outcome of these analyses. nih.gov This detailed understanding of the transition state provides a high-resolution picture that can guide the design of new catalysts and the development of novel reactions. nih.gov

In the context of cycloaddition reactions, DFT is frequently employed to explain reaction mechanisms and accurately calculate the transition state, which is crucial for predicting outcomes. researchgate.net For instance, in 1,3-dipolar cycloadditions, DFT calculations can help understand the diastereoselectivity by evaluating the different possible reaction pathways. mdpi.com The choice of functional and basis set, such as B3LYP/6-31+G(d,p), is critical for obtaining reliable results. mdpi.com The influence of solvent effects, often incorporated using models like the Polarizable Continuum Model (PCM), can also be assessed to provide a more realistic representation of the reaction environment. mdpi.com

Table 1: Selected DFT Functionals and Basis Sets Used in Transition State Analysis

FunctionalBasis SetApplication Context
B3LYP6-31+G(d,p)Optimization of cycloaddition reaction pathways. mdpi.com
M06-2X6-311++G(d)Calculation of activation energies in cycloadditions. mdpi.com
WB97XD26-311G(d,p)Mechanistic study of thermolysis reactions. mdpi.com
B3LYP6-311G(d,p)Elucidation of electronic structure in cycloadducts. mdpi.com

Structural and Conformational Studies

DFT calculations are also valuable for determining the stable conformations and geometric parameters of this compound and related molecules. Sarcosine (B1681465) (N-methylglycine), a closely related compound, has been studied using DFT to understand its structural properties under hydrostatic pressure. nih.gov These studies show that the choice of DFT functional, particularly with dispersion corrections like Grimme's D3, is crucial for accurately predicting crystal structures that agree with experimental data. nih.gov

Conformational analysis of similar N-substituted glycine (B1666218) derivatives has been performed to understand the preferences for different isomers. For example, studies on N-ethyl,N-methylformamide have used methods like HF/6-311++G** and B3LYP/6-311++G** to determine the relative stabilities of syn and anti conformations. researchgate.net These conformational preferences are influenced by a combination of steric and electronic effects, such as hyperconjugation. researchgate.net The calculated structures and energy differences between conformers can be correlated with experimental data from techniques like NMR spectroscopy. researchgate.netacs.org

Table 2: Comparison of Theoretical and Experimental Data in Structural Studies

Molecule/SystemComputational MethodFinding
Sarcosine CrystalPBE-D3Good agreement with experimental results under hydrostatic pressure up to 3.7 GPa. nih.gov
N-ethyl,N-methylformamideHF/6-311++G**The N-ethyl group is nearly perpendicular to the heavy atom plane. researchgate.net
1,2-diphenylazacyclobutaneUB3LYP/6-31G*Theoretical reaction pathways agree well with experimental observations. acs.org
S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazateB3LYP/6-311G(3df,3pd)Strong correlation between experimental and theoretical bond lengths and angles. orientjchem.org

Molecular Dynamics Simulations (Implicit)

While specific implicit molecular dynamics simulations for this compound are not detailed in the provided search results, this technique is a powerful tool for studying the dynamic behavior of molecules in solution. Implicit solvent models approximate the solvent as a continuous medium, which reduces the computational cost compared to explicit solvent simulations. These simulations can provide insights into the conformational flexibility and solvent accessibility of this compound, complementing the static picture provided by DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit)

Implicit QSAR models for this compound have not been explicitly detailed in the provided search results. However, QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on calculated molecular descriptors. These descriptors, which can be derived from DFT calculations, encode information about the molecule's electronic and steric properties.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energies and shapes of these orbitals provide insights into the reactivity of a molecule. pku.edu.cn

For this compound, FMO analysis can be used to predict its behavior as a nucleophile or an electrophile. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

In the context of cycloaddition reactions, FMO analysis can help to explain the observed regioselectivity and stereoselectivity. mdpi.com For instance, the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile is often the dominant factor controlling the reaction outcome. DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to compute the frontier orbitals. mdpi.com

Table 3: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDescriptionRelevance to this compound
HOMOThe highest energy molecular orbital that is occupied by electrons.Indicates the potential of the molecule to act as an electron donor (nucleophile).
LUMOThe lowest energy molecular orbital that is unoccupied by electrons.Indicates the potential of the molecule to act as an electron acceptor (electrophile).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally suggests higher reactivity. mdpi.com
Orbital SymmetryThe symmetry properties of the frontier orbitals.Important for predicting the feasibility and stereochemical outcome of pericyclic reactions.

QM/MM Methods for Enzyme-Substrate Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying enzymatic reactions. In this approach, the region of the system where the chemical reaction occurs (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM method. nih.gov

For enzymes that may interact with this compound or its derivatives, QM/MM simulations can provide detailed insights into the binding mode and the catalytic mechanism. acsmedchem.org These methods can elucidate the role of specific amino acid residues in the active site in stabilizing the transition state and facilitating the reaction. nih.gov For example, QM/MM calculations have been used to study the hydrolysis of cocaine by butyrylcholinesterase, revealing the crucial role of the oxyanion hole in the catalytic process. acsmedchem.org Similarly, QM/MM studies on glycosyltransferases have shed light on how enzyme-substrate and substrate-substrate interactions modulate the catalytic reaction. nih.gov

The ONIOM method, as implemented in software packages, is a popular QM/MM approach. A typical setup might involve using a DFT method like M06-2X with a large basis set for the QM region and a classical force field like Dreiding for the MM region. unimib.it These calculations can help to rationalize experimental observations and guide the design of enzyme inhibitors or engineered enzymes with altered activities.

Applications of N Benzyl N Methylglycine in Advanced Chemical Research

Building Blocks in Organic Synthesis and Medicinal Chemistry

The structural attributes of N-benzyl-N-methylglycine make it a valuable starting material and intermediate in the synthesis of more complex molecules. evitachem.commdpi.com Its utility stems from the reactivity of its carboxylic acid and tertiary amine functionalities, which can be modified to construct diverse molecular architectures.

Scaffold Design for Bioactive Compounds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of compounds with potential biological activity. This compound serves as a foundational scaffold for creating novel compounds. evitachem.comsmolecule.com Its framework can be elaborated through various chemical reactions to produce molecules with desired properties for interacting with biological targets. smolecule.comrsc.org

For instance, derivatives of this compound are explored for their potential in developing new therapeutic agents. smolecule.com The basic structure is modified to enhance biological interactions. One example is the creation of complex amino acid derivatives like tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate, which incorporates the this compound core and is investigated for its potential in medicinal chemistry. smolecule.com Another example is the use of the related N-benzylglycine moiety in the synthesis of piperidine-fused indoles, which are chemotypes that resemble natural alkaloids and are of significant interest in drug discovery. rsc.org

The versatility of the this compound scaffold is also evident in its use to synthesize compounds like 1-(N-Benzyl-N-methylglycyl)-(S)-prolinol, which acts as a starting material in syntheses that require specific stereochemistry. evitachem.com This highlights the role of the this compound unit in constructing chiral molecules, which are crucial in pharmacology.

Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in organic synthesis for creating chiral molecules, where one enantiomer (a non-superimposable mirror image) is produced in excess over the other. The efficiency and selectivity of these reactions often depend on chiral ligands that coordinate to a metal catalyst. N-alkylated amino acids, a class that includes this compound, are recognized as valuable building blocks for creating such ligands. mdpi.com

While direct use of this compound as a ligand is not extensively documented in the provided context, the broader class of N-alkylated amino acids is employed in designing ligands for transition-metal-catalyzed reactions. mdpi.comresearchgate.net For example, N-methylglycine has been shown to be an effective ligand in copper-catalyzed Ullmann amination reactions. Research has explored how different ligands, including N-methylglycine, influence reaction rates and catalyst stability.

The development of chiral N,N ligands is an active area of research for enabling reactions like palladium-catalyzed enantioselective carbonylations. nih.gov The structural motif of this compound, with its defined steric and electronic properties, makes it and its derivatives candidates for incorporation into more complex ligand structures designed to control the stereochemical outcome of a reaction. europa.euorganic-chemistry.org

Role in Drug Discovery and Development

The this compound motif and its simpler analogue, N-methylglycine (sarcosine), are integral to the structure of several classes of therapeutic agents. Their incorporation can influence a drug's potency, selectivity, and pharmacokinetic properties.

Design of STAT3 Dimerization Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when hyperactivated, is implicated in the development of many human cancers. google.comgoogle.com One therapeutic strategy is to prevent STAT3 from forming functional dimers, a crucial step in its activation pathway.

Research into novel STAT3 dimerization inhibitors has utilized N-benzylglycine and N-methylglycine as starting materials for creating libraries of potential drug candidates. nih.gov In one study, these amino acids were used to synthesize N-sulfonylglycine derivatives. nih.gov The resulting compounds were tested for their ability to inhibit STAT3 dimerization.

Development of Aldose Reductase Inhibitors (e.g., Tolrestat)

Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Under high glucose conditions, as seen in diabetes, the accumulation of sorbitol can contribute to long-term diabetic complications. Aldose reductase inhibitors (ARIs) are developed to block this pathway.

Tolrestat is a potent ARI that contains an N-methylglycine core. nih.govdrugbank.com Its chemical name is N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine. nih.govacs.org The N-methylglycine portion of the molecule is crucial for its interaction with the aldose reductase enzyme. nih.govmdpi.com Tolrestat was shown to be a dose-dependent inhibitor of aldose reductase from bovine lenses and effectively reduced sorbitol accumulation in the sciatic nerves and lenses of diabetic rats. nih.gov

Although Tolrestat was marketed in several countries, it was later discontinued (B1498344) due to safety concerns. drugbank.commdpi.com Nevertheless, its development highlighted the importance of the N-methylglycine scaffold in designing potent enzyme inhibitors and spurred further research into other ARIs with similar structural features. researchgate.net

Prodrug Strategies for Antitumor Agents

The N-methylglycine (sarcosine) moiety has been incorporated into prodrugs of the antitumor agent camptothecin (B557342). nih.gov These α-amino acid ester prodrugs are designed to release the active drug under specific physiological conditions. Kinetic studies have shown that N-methylglycinate esters of camptothecins convert to the active lactone form, with the N-methyl group playing a key role in the rate of this conversion. nih.gov

Similarly, N-methylglycine has been listed as a potential component in prodrugs of the anticancer alkylating agent melphalan, intended for use in antibody-directed enzyme prodrug therapy (ADEPT). google.com The general strategy involves linking amino acid derivatives to a drug to modify its properties, and N-methylglycine is one of the many amino acids considered for this purpose. google.comgoogle.com More complex prodrugs of the kinase inhibitor panobinostat (B1684620) have also been designed where a control compound, which is inert to the activation mechanism, incorporates a simple benzyl (B1604629) moiety, alluding to the foundational structures used in this field. chemrxiv.org

Research into Glycine (B1666218) Transporter Inhibition

This compound belongs to the broader class of N-substituted glycine (sarcosine) derivatives, which have been extensively investigated as inhibitors of glycine transporter type 1 (GlyT1). nih.govsci-hub.sedrugbank.com GlyT1 is a crucial protein responsible for regulating the concentration of glycine in the synaptic cleft, particularly in the forebrain. sci-hub.se Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its levels are critical for normal receptor function. sci-hub.semedchemexpress.com

The inhibition of GlyT1 by sarcosine (B1681465) derivatives leads to an increase in synaptic glycine levels, thereby potentiating NMDA receptor activity. sci-hub.sedrugbank.com This mechanism has been a significant area of research. drugbank.com Research has shown that various substituted N-methyl-glycine compounds act as potent and specific inhibitors of GlyT1. nih.govsci-hub.se These inhibitors are broadly categorized into sarcosine-based and non-sarcosine-based compounds. drugbank.com

Studies using electrophysiological measurements and radioligand binding assays have revealed that sarcosine-based inhibitors can exhibit different modes of action. nih.govsci-hub.se For instance, some derivatives demonstrate a noncompetitive mode of inhibition, meaning their effect is independent of the glycine concentration. nih.gov This is in contrast to other inhibitors that show a competitive mode of action. nih.govsci-hub.se The exploration of these mechanisms is vital for understanding how to finely modulate glycine transport.

Exploration of NMDA Receptor Modulation

The modulation of the N-methyl-D-aspartate (NMDA) receptor is a significant area of research due to the receptor's central role in synaptic plasticity, learning, and memory. nih.govfrontiersin.org Dysregulation of NMDA receptor function has been linked to various central nervous system disorders. nih.govfrontiersin.org this compound and its analogs are relevant in this context due to their relationship with glycine, a mandatory co-agonist for the activation of most NMDA receptor subtypes. sci-hub.semedchemexpress.com

By inhibiting the glycine transporter GlyT1, N-substituted sarcosine derivatives, including structures related to this compound, indirectly modulate NMDA receptor function by increasing the local concentration of glycine. sci-hub.sedrugbank.com This enhancement of NMDA receptor activity through the glycine site has been a key strategy in neuroscience research. drugbank.com

Furthermore, direct interactions of glycine derivatives with the NMDA receptor have been studied. Sarcosine itself has been shown to act as a co-agonist at the glycine binding site of the NMDA receptor. nih.gov Studies have explored how various derivatives can act as antagonists at the glycine site, thereby inhibiting NMDA receptor function. researchgate.netnih.gov The structure-activity relationships of these compounds are a major focus, with modifications to the core structure leading to compounds with high potency and selectivity for the glycine site on the NMDA receptor. cornell.eduacs.org This research is critical for developing molecular probes to study NMDA receptor subtypes and their physiological roles.

Materials Science Applications

Biodegradable Polymers and Polypeptoids (e.g., Polysarcosine as PEG Alternative)

This compound serves as a precursor or model compound for the synthesis of polysarcosine (pSar), a polypeptoid that is gaining significant attention as a biodegradable and biocompatible alternative to polyethylene (B3416737) glycol (PEG). iris-biotech.depku.edu.cnnih.gov Polysarcosine is a polymer of N-methylglycine, the simplest polypeptoid. iris-biotech.denih.gov

The synthesis of polysarcosine is typically achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA). pku.edu.cnacs.org Recent advancements have focused on developing controlled and rapid polymerization methods to produce high molecular weight pSar with narrow dispersity, which is crucial for many biomedical applications. pku.edu.cn The use of initiators like benzylamine (B48309) in the polymerization process highlights the relevance of the N-benzyl group in understanding and controlling the polymerization kinetics. pku.edu.cn

Polysarcosine exhibits several advantageous properties compared to PEG, including:

Biodegradability: As a polypeptoid, it can be broken down into its natural amino acid monomer, sarcosine. iris-biotech.de

Low Immunogenicity: It is considered non-immunogenic, addressing concerns about anti-PEG antibodies. iris-biotech.denih.gov

Excellent Solubility: It is soluble in water and various organic solvents. iris-biotech.de

Synthetic Versatility: The synthesis allows for the creation of well-defined polymers with various functional end groups. iris-biotech.deiris-biotech.de

These properties make polysarcosine a promising candidate for applications in drug delivery, bioconjugation, and the development of functional biomaterials. iris-biotech.denih.gov

Surfactant Development for Enhanced Industrial Processes

This compound and its derivatives have been synthesized and studied as amphoteric surfactants. researchgate.netscispace.com These surfactants possess both a positive and a negative charge in their structure, giving them unique properties at interfaces. The general structure involves the this compound headgroup, which provides the hydrophilic character, and a long hydrocarbon chain (N-acyl group) that acts as the hydrophobic tail. researchgate.netjournalirjpac.com

Researchers have prepared derivatives such as N-Decyl-N-benzyl-N-methylglycine and N-Dodecyl-N-benzyl-N-methylglycine and investigated their physicochemical properties. researchgate.netscispace.com Key parameters studied include:

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles in a solution.

Surface Tension Reduction: The ability of the surfactant to lower the surface tension of a liquid.

Interfacial Tension: The tension at the interface between two immiscible liquids.

The table below summarizes some of the investigated properties for N-acyl-N-benzyl-N-methylglycine derivatives.

DerivativeApplication StudiedKey Findings
N-Decyl-N-benzyl-N-methylglycinePour point depressant for gas oilEffective in modifying wax crystal formation. researchgate.netscispace.com
N-Dodecyl-N-benzyl-N-methylglycinePour point depressant, antioxidantEfficiency depends on hydrocarbon chain length. scispace.comjournalirjpac.com
N-Hexadecyl-N-benzyl-N-methylglycineAntioxidant, anti-wear additiveSurface properties correlate with antioxidant efficiency. journalirjpac.com

These studies demonstrate that by varying the length of the hydrophobic alkyl chain, the surfactant properties can be tuned for specific industrial applications, such as improving the flow of petroleum products at low temperatures and acting as antioxidants in base oils. researchgate.netscispace.comjournalirjpac.com

Ionic Salt Applications in Perovskite Solar Cells

While direct applications of this compound in perovskite solar cells are not extensively documented, related zwitterionic and ionic liquid structures are being actively researched to enhance solar cell efficiency and stability. aip.orgbohrium.comnih.gov Ionic liquids, which are salts that are liquid at room temperature, are used as additives in the perovskite precursor solution or as interfacial modification layers. researching.cnsciopen.com

The rationale for using ionic additives includes:

Defect Passivation: The ionic groups can interact with and neutralize charged defects on the surface and at the grain boundaries of the perovskite crystal, reducing non-radiative recombination and improving performance. aip.orgrsc.org

Crystallization Control: Additives can modulate the crystallization process of the perovskite film, leading to larger grain sizes and more uniform morphology, which facilitates better charge transport. aip.org

Enhanced Stability: Ionic liquids can form a protective layer that inhibits the degradation of the perovskite material from moisture and other environmental factors. researching.cnrsc.org

The table below shows examples of ionic additives and their impact on perovskite solar cell performance.

Ionic Additive TypeExample CompoundReported Effect
Zwitterion3-(1-pyridinio)-1-propanesulfonate (PPS)Regulates crystal growth, passivates defects, improves PCE to 16.37% in CsPbI2Br cells. aip.org
Zwitterionic AntioxidantFormamidine sulfinic acid (FSA)Inhibits Sn2+ oxidation, enables tandem cell efficiency of 24.2%. bohrium.com
Imidazolium-based Ionic Liquid1-methyl-3-benzyl-imidazolium iodidePassivates defects, enhances short-circuit current density. sioc-journal.cn

This research area highlights the potential for designing specific ionic salts, potentially including derivatives of this compound, to further optimize the performance of next-generation solar energy technologies.

Analytical Chemistry Applications (e.g., Derivatizing Reagents)

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or enhancing its detectability. While specific applications of this compound as a derivatizing reagent are not widely reported in the provided context, the chemical properties of amino acid derivatives suggest their potential in this area.

Amino acids and their derivatives can be used as chiral derivatizing agents to separate enantiomers in chromatography. The benzyl group in this compound could provide a chromophore for UV detection in high-performance liquid chromatography (HPLC). Furthermore, the carboxylic acid group allows for reactions to form esters or amides, which can be tailored for specific analytical methods.

The compound itself, being a specific N-substituted amino acid, can also serve as an analytical standard for the detection and quantification of sarcosine derivatives in various matrices, from biological samples to industrial products. The accurate identification of such compounds is critical in fields where they are studied as biomarkers or active ingredients. cymitquimica.com

Emerging Research Areas and Future Directions

Novel Sustainable Synthetic Approaches for N-benzyl-N-methylglycine

The development of environmentally friendly and efficient methods for synthesizing this compound and related N-alkylated amino acids is a key area of research. Traditional synthesis methods often involve harsh reagents and produce significant waste. mdpi.com Current research focuses on greener alternatives, such as catalytic N-alkylation of amino acids using alcohols and biocatalytic approaches. mdpi.com These methods aim to reduce the environmental impact by minimizing by-products and employing less hazardous materials. mdpi.com

One promising sustainable approach involves the use of activated urethane (B1682113) derivatives, such as N-phenoxycarbonyl-N-methylglycine, which can be transformed in situ into the corresponding N-carboxyanhydride (NCA) for polymerization. semanticscholar.orgrsc.org This method avoids the use of toxic phosgene (B1210022) and results in more stable and easier-to-handle monomers. semanticscholar.org The polymerization can be initiated by primary amines like benzylamine (B48309), offering a controlled route to polysarcosine and related polymers. semanticscholar.orgrsc.org

Synthetic ApproachKey FeaturesSustainability Advantages
Catalytic N-alkylationUse of alcohols as alkylating agents with a catalyst. mdpi.comReduces reliance on hazardous alkyl halides and minimizes waste. mdpi.com
Biocatalytic SynthesisEmployment of enzymes for the alkylation reaction. mdpi.comHigh selectivity, mild reaction conditions, and use of renewable resources. mdpi.com
Activated Urethane DerivativesIn situ generation of N-carboxyanhydrides from stable precursors. semanticscholar.orgrsc.orgAvoids toxic reagents like phosgene and allows for controlled polymerization. semanticscholar.org

Advanced Applications in Targeted Drug Delivery and Gene Therapy

The biocompatible and biodegradable nature of polymers derived from N-methylglycine (sarcosine) makes them excellent candidates for advanced biomedical applications, including targeted drug delivery and gene therapy. semanticscholar.orgrsc.org Polypeptoids, which are polymers of N-substituted glycines, offer high design flexibility for their side chains, enabling the creation of materials with specific functions for drug delivery and biosensing.

This compound derivatives can be incorporated into nanocarriers like micelles and nanoparticles to enhance the delivery of therapeutic agents to specific targets, such as tumor cells. nih.govmdpi.com For instance, chitosan-based micelles incorporating N-benzyl groups have been developed for the pH-responsive delivery of anti-cancer drugs. mdpi.com The benzyl (B1604629) group can enhance the hydrophobicity of the polymer, facilitating the encapsulation of poorly water-soluble drugs.

Furthermore, the "stealth" properties of polysarcosine, which can reduce clearance by the immune system, make it a valuable component in drug delivery systems. researchgate.net This allows for longer circulation times and improved drug accumulation at the target site. The ability to modify these polymers with targeting ligands further enhances their potential for precision medicine. nih.gov

Integration of this compound into Supramolecular Chemistry

The field of supramolecular chemistry explores the assembly of molecules into larger, organized structures through non-covalent interactions. This compound and its derivatives are being investigated for their potential to form complex supramolecular architectures. The presence of both hydrogen bond donors and acceptors, along with the aromatic benzyl group capable of π-π stacking, allows these molecules to participate in various intermolecular interactions.

The self-assembly of block copolymers containing polypeptoid segments, such as those derived from N-alkylglycines, can lead to the formation of well-defined nanostructures like nanobrushes and micelles. researchgate.net The architecture of the N-substituent, including the benzyl group, plays a crucial role in directing the crystalline packing and hierarchical self-assembly of these materials in solution. researchgate.net Researchers are also exploring the use of N-benzylated derivatives of macrocycles, like cyclam, to study their interactions with metal ions, which has implications for catalysis and materials science. gla.ac.uk

Exploration of Stereoselective Syntheses and Chiral Applications

The synthesis of specific stereoisomers (enantiomers) of this compound and related compounds is critical for applications in pharmaceuticals and asymmetric catalysis. Chiral N-alkylated amino acids are valuable building blocks for creating molecules with specific three-dimensional structures. mdpi.com

Methods for stereoselective synthesis often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, the diastereoselective Strecker reaction utilizes chiral amines to introduce a new stereocenter with high selectivity. nih.gov Another approach involves the self-regeneration of a stereocenter, where a chiral starting material is used to direct the introduction of new functional groups while preserving the original chirality. rsc.org The development of these methods allows for the synthesis of enantiomerically pure compounds, which is essential for understanding their biological activity and for their use as ligands in asymmetric catalysis. mdpi.comhhu.de

Stereoselective MethodDescription
Diastereoselective Strecker ReactionAddition of cyanide to an imine formed from a ketone and a chiral amine. nih.gov
Self-Regeneration of StereocentreUse of a chiral starting material to guide the stereochemistry of subsequent reactions. rsc.org
Chiral Ligand Exchange ChromatographySeparation of enantiomers based on their differential interaction with a chiral stationary phase. mdpi.com

Deepening Mechanistic Understanding through Advanced Computational Studies

Advanced computational methods are becoming increasingly important for understanding the reaction mechanisms and properties of this compound and its derivatives at the molecular level. biosynth.com Density Functional Theory (DFT) calculations, for instance, can be used to model the distribution of charges and electrostatic potential maps of molecules, providing insights into their reactivity and intermolecular interactions. beilstein-journals.org

Computational studies can help elucidate the complex mechanisms of polymerization reactions, such as the in situ formation of NCAs from urethane precursors. semanticscholar.orgrsc.org By simulating the reaction pathways, researchers can identify key intermediates and transition states, which can aid in optimizing reaction conditions and designing more efficient synthetic routes. Furthermore, molecular modeling can be used to predict the conformation of this compound-containing peptides and polymers, which is crucial for understanding their biological activity and their interactions with other molecules.

Expanding the Scope of this compound in Catalysis

This compound and its derivatives have potential applications as ligands in catalysis, particularly in asymmetric synthesis where chiral ligands are used to induce stereoselectivity. mdpi.com The ability to synthesize enantiomerically pure forms of these compounds is key to their use in creating chiral catalysts. hhu.de

Derivatives of this compound have been used as surfactants and emulsifiers in catalytic reactions. For example, N-Octyl-N-benzyl-N-methylglycine has been employed as an emulsifier in the methylation of toluene (B28343) over zeolite catalysts. scirp.org The amphiphilic nature of such molecules, with a hydrophilic amino acid head and a hydrophobic tail, allows them to stabilize emulsions and facilitate reactions between immiscible phases. Research in this area is focused on designing new this compound-based ligands and catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations.

Environmental and Sustainability Aspects of this compound Chemistry

The environmental impact and sustainability of chemical processes involving this compound are of growing concern. Research is focused on developing greener synthetic methods that reduce waste and use less hazardous substances. mdpi.comrsc.org The biodegradability of this compound and its derivatives is an important consideration, especially for applications where the compounds may be released into the environment, such as in surfactants and pour-point depressants for crude oil. researchgate.netupm.edu.myacs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-benzyl-N-methylglycine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, benzylamine can react with methylglycine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) is recommended. Ensure reaction progress is monitored by TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the benzyl and methyl groups (δ ~7.3 ppm for aromatic protons, δ ~2.8 ppm for N-methyl). FT-IR can validate carbonyl stretches (~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy. Cross-reference spectral data with computational predictions (e.g., DFT) for validation .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for similar glycine derivatives (e.g., N,N-dimethylglycine) for spill management .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation, phase-transfer catalysts) using Design of Experiments (DoE). Vary parameters like solvent polarity (DMF vs. THF), temperature (40–100°C), and stoichiometry. Analyze outcomes via ANOVA to identify significant factors. Compare results with kinetic studies (e.g., Arrhenius plots) to refine activation energy thresholds .

Q. How should conflicting solubility data for this compound in different solvents be reconciled?

  • Methodological Answer : Conduct systematic solubility tests in polar (water, DMSO) and nonpolar solvents (hexane, toluene) at controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Account for solvent purity (e.g., anhydrous vs. hydrated DMSO) and equilibration time. Publish raw data and experimental conditions to facilitate meta-analyses .

Q. What computational methods are effective in predicting the reactivity of this compound in aqueous solutions?

  • Methodological Answer : Employ density functional theory (DFT) to model hydrolysis pathways under acidic/basic conditions. Use molecular dynamics (MD) simulations to study solvation effects. Validate predictions with experimental kinetic data (e.g., pH-dependent degradation rates). Open-source tools like Gaussian or GROMACS are recommended for reproducibility .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (argon) in amber vials at −20°C. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit oxidation. Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient). For aqueous solutions, adjust pH to 6–7 and use sterile filtration to prevent microbial growth .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer : Adhere to NIH guidelines for reporting experimental details: specify reagent grades (e.g., ≥99% purity), exact stirring speeds, and drying times. Share raw NMR/FID files and chromatograms in supplementary materials. Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity .

Q. What statistical approaches resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Apply meta-regression to assess batch-to-batch variability or assay sensitivity (e.g., IC50_{50} differences). Use Bland-Altman plots to compare inter-lab results. Validate outliers via orthogonal assays (e.g., SPR vs. fluorescence polarization). Publicly archive datasets on platforms like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methylglycine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.